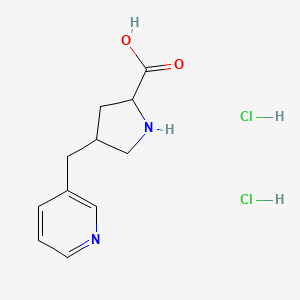
(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl is a chemical compound that features a pyridine ring substituted with a methyl group and a proline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl typically involves the coupling of a pyridine derivative with a proline derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of ®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents such as sodium percarbonate.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially when leaving groups are present.
Common Reagents and Conditions
Oxidation: Sodium percarbonate in the presence of rhenium-based catalysts.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Applications De Recherche Scientifique
®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives: These compounds share structural similarities and are investigated for their biological activities.
Fluoropyridines: These compounds have similar pyridine rings and are used in various chemical and biological applications.
Uniqueness
®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl is unique due to its specific combination of a pyridine ring and a proline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C11H16Cl2N2O2 |
|---|---|
Poids moléculaire |
279.16 g/mol |
Nom IUPAC |
4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-5-9(7-13-10)4-8-2-1-3-12-6-8;;/h1-3,6,9-10,13H,4-5,7H2,(H,14,15);2*1H |
Clé InChI |
YUCHIBOHAURWQA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC1C(=O)O)CC2=CN=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B12324439.png)

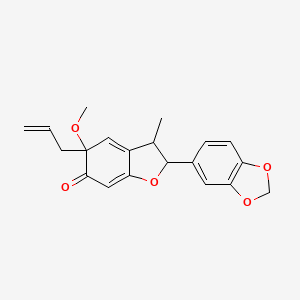
![1(4H)-Naphthalenone, 2-(1,1-dimethylethyl)-4-[3-(1,1-dimethylethyl)-4-oxo-1(4H)-naphthalenylidene]-](/img/structure/B12324472.png)
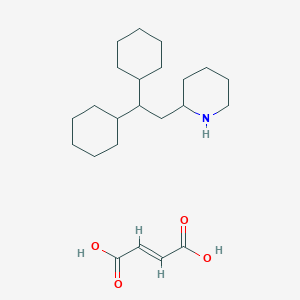
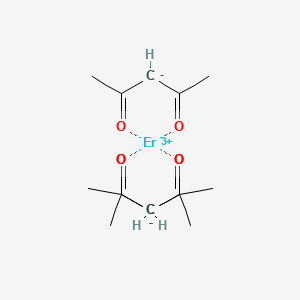
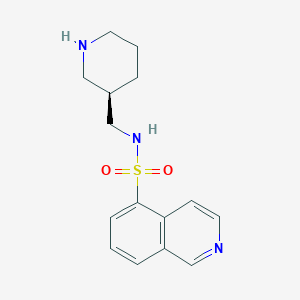
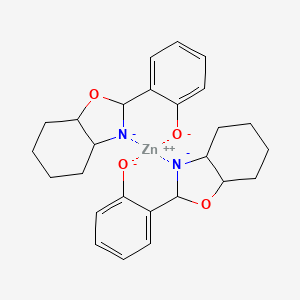
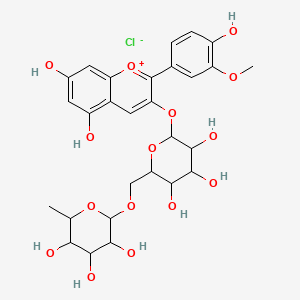
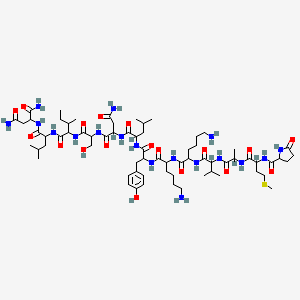
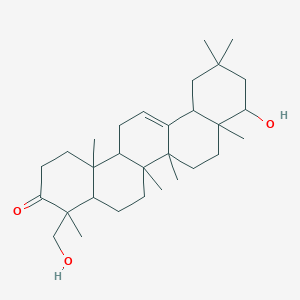
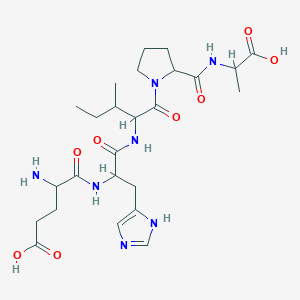
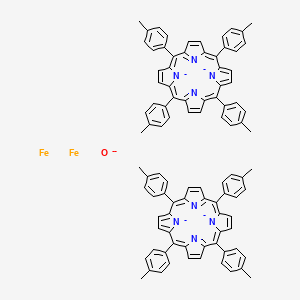
![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
